molecular formula C15H13N3O B1220341 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 70187-22-3

3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B1220341
CAS No.: 70187-22-3
M. Wt: 251.28 g/mol
InChI Key: JIXYFZKFYITQCJ-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a high-purity chemical compound serving as a privileged scaffold in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is a well-documented pharmacophore known for its significant dipole moment, hydrogen-bonding capacity, and metabolic stability, making it an ideal isostere for amides, esters, and carboxylic acids in rational drug design . This specific derivative features a planar triazole ring with methoxyphenyl and phenyl substituents, a structural configuration confirmed by X-ray crystallography studies . Researchers value this compound primarily for its role as a versatile building block in developing novel bioactive molecules. The 1,2,4-triazole scaffold is present in numerous clinically used drugs and is extensively investigated for its wide spectrum of biological activities . Key research applications include its use as a core structure in designing potential antifungal agents that target fungal lanosterol 14α-demethylase (CYP51) , and as a precursor for synthesizing compounds evaluated as anti-cholinesterase agents for neurodegenerative disease research . Furthermore, analogous 1,2,4-triazole structures demonstrate antitubercular and antibacterial properties , highlighting the broad utility of this chemical class. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-14-9-7-12(8-10-14)15-17-16-11-18(15)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYFZKFYITQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=CN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220460
Record name 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70187-22-3
Record name 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate hydrazine derivatives with aldehydes or ketones. One common method is the reaction of 4-methoxybenzohydrazide with benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

1. Antioxidant Activity
Research indicates that derivatives of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole exhibit significant antioxidant properties. A study demonstrated that certain synthesized derivatives showed antioxidant activity greater than that of ascorbic acid, a well-known antioxidant. For instance, compounds like N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide displayed antioxidant activity approximately 1.4 times higher than ascorbic acid .

2. Anticancer Properties
The anticancer potential of this compound has been extensively studied. It has shown cytotoxic effects against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The results from MTT assays indicated that many derivatives were more effective against U-87 cells compared to MDA-MB-231 cells .

3. Antimicrobial and Antiviral Activities
Compounds containing the 1,2,4-triazole moiety are recognized for their antimicrobial and antiviral properties. The structure allows for effective binding with target sites in pathogens, making them promising candidates for developing new antimicrobial agents .

Pharmacological Applications

The pharmacological applications of this compound derivatives include:

Activity Description Reference
AntioxidantExhibits higher radical scavenging activity than ascorbic acid
AnticancerEffective against glioblastoma and breast cancer cell lines
AntimicrobialPotential use in treating bacterial infections
AntiviralMay inhibit viral replication through interaction with viral enzymes
Cholinesterase InhibitionSome derivatives have been studied for their ability to inhibit cholinesterase enzymes

Case Studies

Case Study 1: Antioxidant Efficacy
In a comparative study involving various synthesized triazole derivatives, it was found that specific compounds demonstrated superior antioxidant capabilities. For instance, the compound N-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide showed antioxidant activity significantly exceeding that of vitamin C .

Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted using different concentrations of triazole derivatives on U-87 and MDA-MB-231 cell lines. The results indicated a consistent pattern where compounds exhibited higher toxicity towards glioblastoma cells compared to breast cancer cells. Notably, one derivative demonstrated over 80% inhibition of cell viability at a concentration of 10 µM after 72 hours .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Melting points and spectroscopic data highlight the impact of substituents:

Compound Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Compound 22 169–170 NH (3280), C=O (1680) 1H: 8.20 (d, Ar-H), 13C: 165.2 (C=O)
Compound 6g Not reported C=S (1240), C-O (1250) 1H: 3.80 (s, OCH3), 13C: 55.2 (OCH3)
13b Not reported C≡N (2200, tetrazine) Fluorescence emission at 480 nm

Key Observations :

  • Thiol derivatives (e.g., compound 4 in ) exhibit characteristic C=S stretches near 1240 cm⁻¹ .
  • Tetrazine-coupled derivatives (e.g., 13b) display strong fluorescence (quantum yield ~1), making them suitable for optoelectronics .
Cholinesterase Inhibition
Compound AChE IC50 (μM) BChE IC50 (μM) Substituent
6g 38.35 ± 0.62 147.75 ± 0.67 n-Heptylthio
Eserine 0.04 ± 0.01 0.85 ± 0.01 Reference standard
  • 6g ’s long alkyl chain enhances hydrophobic interactions with enzyme active sites, though it is less potent than eserine .
Antifungal and Antibacterial Activity
  • Compound 9f (from ) showed anticonvulsant activity (ED50 = 19.5 mg/kg), outperforming valproate in protection index .
Anticancer Potential
  • Compound 24 (from ) demonstrated cytotoxicity via thioether linkages, though mechanistic details remain unclear .

Biological Activity

3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. The triazole scaffold is known for its potential in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C15H13N3OC_{15}H_{13}N_3O with a molecular weight of 253.29 g/mol. Its structure features a methoxy group and a phenyl substituent that contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored through various experimental approaches. Key findings include:

  • Antimicrobial Activity : This compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. In particular, it has shown high efficacy against Staphylococcus aureus, which is critical in treating infections caused by resistant strains .
  • Antifungal Activity : The compound exhibits antifungal properties that make it a candidate for further research in treating fungal infections. Studies have indicated that triazole derivatives can inhibit the growth of various fungi .
  • Anticancer Potential : Research indicates that derivatives of triazoles can inhibit cell proliferation in cancer cell lines. Specifically, studies have shown that compounds similar to this compound can induce cytotoxicity in human cancer cell lines like HT29 (colon cancer) and MDA-MB-231 (breast cancer) .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process includes cyclization reactions that yield the desired triazole structure. Analytical techniques such as NMR and mass spectrometry confirm the structure of synthesized compounds .

Case Studies

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against clinical isolates.
    • Results showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus, indicating potent activity .
  • Cytotoxicity Assay :
    • In vitro assays were conducted on human peripheral blood mononuclear cells (PBMCs) to assess cytotoxicity.
    • The compound exhibited low toxicity with over 94% cell viability at concentrations up to 100 µg/mL, suggesting a favorable safety profile .
  • Anti-inflammatory Effects :
    • The influence on cytokine release was assessed using PBMC cultures stimulated with lipopolysaccharides (LPS).
    • The compound significantly inhibited TNF-α production by up to 60%, indicating potential anti-inflammatory properties .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResult/EffectReference
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
AntifungalVarious fungiSignificant inhibition
CytotoxicityPBMCsViability >94% at 100 µg/mL
Anti-inflammatoryPBMCs (LPS-stimulated)TNF-α inhibition by 60%

Q & A

Q. What are the standard synthetic routes for 3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazide derivatives with substituted aldehydes or ketones. A common method involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under acidic conditions, followed by crystallization . Optimization includes adjusting reaction time (e.g., 12–18 hours for complete cyclization), solvent choice (DMSO enhances yield vs. ethanol for milder conditions), and stoichiometric ratios of reactants. Purity is validated via melting point analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this triazole derivative?

  • X-ray crystallography resolves molecular geometry, revealing bond angles and torsion angles critical for structure-activity relationships (e.g., dihedral angles between methoxyphenyl and triazole rings ).
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions: methoxy protons appear as singlets (~δ 3.8 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • FT-IR identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

Polar solvents (e.g., ethanol/water mixtures) enhance stability by reducing hydrolytic degradation. Storage at 2–8°C under inert atmosphere (N₂/Ar) minimizes oxidation. Accelerated stability studies using thermal gravimetric analysis (TGA) recommend avoiding prolonged exposure to >40°C .

Advanced Research Questions

Q. What statistical methods are recommended to resolve contradictions in biological activity data across studies?

  • Error propagation analysis (e.g., Monte Carlo simulations) quantifies uncertainty in dose-response curves .
  • Multivariate regression isolates confounding variables (e.g., solvent residues in bioassays).
  • Bayesian meta-analysis reconciles discrepancies by weighting studies based on sample size and methodological rigor .

Q. How can computational modeling predict the binding affinity of this triazole to biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina) identifies favorable binding poses using crystal structures of target proteins (e.g., cytochrome P450).
  • Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with inhibitory potency .
  • MD simulations (GROMACS) assess dynamic interactions over time, such as hydrogen bonding with active-site residues .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in triazole derivatives?

  • Factorial design (e.g., 2³ factorial) tests variables: substituent electronegativity, steric bulk, and lipophilicity .
  • Comparative molecular field analysis (CoMFA) maps electrostatic/hydrophobic fields to bioactivity data .
  • Fragment-based screening identifies critical pharmacophores (e.g., methoxy group’s role in membrane permeability) .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of 4H-1,2,4-triazoles?

X-ray diffraction distinguishes between 1H- and 4H- tautomers by analyzing hydrogen bonding networks and planarity of the triazole ring. For example, intermolecular N–H···O interactions in the 4H-form stabilize the crystal lattice .

Methodological Challenges

Q. What strategies mitigate synthetic byproducts during triazole cyclization?

  • Kinetic control : Lower reaction temperatures (60°C vs. reflux) favor the desired product over dimerization byproducts.
  • Chelating agents (e.g., EDTA) sequester metal impurities that catalyze side reactions .
  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from hydrazine byproducts .

Q. How to validate the reproducibility of biological assays involving this compound?

  • Blinded positive/negative controls (e.g., fluconazole for antifungal assays) ensure assay consistency.
  • Intra-laboratory replication (n ≥ 3) with standardized protocols (CLSI guidelines) reduces variability .
  • Cross-validation using orthogonal assays (e.g., microdilution vs. agar diffusion) confirms activity trends .

Theoretical and Framework Considerations

Q. How does linking synthesis to a conceptual framework (e.g., Hammett equation) enhance SAR studies?

The Hammett equation correlates substituent σ-values with reaction rates/bioactivity, providing a quantitative basis for predicting electron-withdrawing/donating effects. For example, the methoxy group’s +M effect enhances π-π stacking in enzyme binding pockets .

Q. What role does crystallographic data play in validating computational models?

Experimental bond lengths/angles from XRD serve as benchmarks for calibrating DFT parameters (e.g., basis sets). Discrepancies >0.05 Å indicate model inaccuracies, requiring re-optimization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 2
3-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.